molecular formula C19H18O6 B1246341 Afzeliixanthone A

Afzeliixanthone A

Cat. No.: B1246341
M. Wt: 342.3 g/mol
InChI Key: ARHRDQTXRXQWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Afzeliixanthone A is a natural product found in Garcinia afzelii with data available.

Scientific Research Applications

Antioxidant Activities

Afzeliixanthone A, identified in the stem bark of Garcinia afzelii, has been studied for its antioxidant properties. The research conducted by Kamdem Waffo et al. (2006) demonstrated the antioxidant activities of this compound, highlighting its potential for various therapeutic applications where oxidative stress is a factor (Kamdem Waffo et al., 2006).

Cytotoxicity

In the context of cancer research, this compound has been explored for its cytotoxic properties. A study by Lannang et al. (2010) investigated the cytotoxicity of natural compounds isolated from Garcinia afzelii, including this compound. This research suggests its potential use in cancer therapy, although further studies are needed to fully understand its effects and applications (Lannang et al., 2010).

Anti-Inflammatory and Antioxidant Effects

Afzelin, a related compound, has been examined for its anti-inflammatory and antioxidant effects in human keratinocytes exposed to particulate matter. The study by Kim et al. (2019) found that Afzelin suppressed pro-inflammatory responses and oxidative stress, indicating its potential for treating inflammation-related skin diseases (Kim et al., 2019).

Properties

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

4,6,8-trihydroxy-1-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one

InChI

InChI=1S/C19H18O6/c1-9(2)4-5-10-6-13(22)19-16(18(10)24-3)17(23)15-12(21)7-11(20)8-14(15)25-19/h4,6-8,20-22H,5H2,1-3H3

InChI Key

ARHRDQTXRXQWDE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC(=C2C(=C1OC)C(=O)C3=C(C=C(C=C3O2)O)O)O)C

Synonyms

afzeliixanthone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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